molecular formula C27H26N2O4 B2827367 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid CAS No. 2094684-18-9

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid

Cat. No.: B2827367
CAS No.: 2094684-18-9
M. Wt: 442.515
InChI Key: PWVPDGFNVVUWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a piperidine ring, and a benzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Piperidine Introduction: The protected amine is then reacted with piperidine to introduce the piperidine ring. This step often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Benzoic Acid Attachment: Finally, the benzoic acid moiety is introduced through a coupling reaction, again using a coupling reagent to ensure efficient bond formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Free amine derivatives after Fmoc removal.

Scientific Research Applications

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to protect amino groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization. This property is crucial in peptide synthesis, where selective protection and deprotection steps are necessary to build complex peptide chains.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.

    Fmoc-Phe-OH: An Fmoc-protected phenylalanine derivative.

Uniqueness

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid is unique due to its combination of a piperidine ring and a benzoic acid moiety, which provides additional functional groups for further chemical modifications. This makes it a versatile building block in the synthesis of more complex molecules.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c30-26(31)18-11-13-20(14-12-18)29-15-5-6-19(16-29)28-27(32)33-17-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-4,7-14,19,25H,5-6,15-17H2,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVPDGFNVVUWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.